Pentadecan-8-YL acrylate
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Overview
Description
Pentadecan-8-YL acrylate is an organic compound belonging to the family of acrylates, which are esters formed from acrylic acid and alcohols. Acrylates are known for their versatility and are widely used in the production of polymers due to their highly reactive α,β-unsaturated carboxyl structure . This compound, in particular, is characterized by its long alkyl chain, which imparts unique properties to the resulting polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecan-8-YL acrylate typically involves the esterification of acrylic acid with pentadecan-8-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with pentadecan-8-ol in the presence of a catalyst, with the reaction mixture continuously flowing through a reactor. This approach offers advantages such as improved reaction control, higher yields, and reduced formation of side products .
Chemical Reactions Analysis
Types of Reactions
Pentadecan-8-YL acrylate can undergo various chemical reactions, including:
Polymerization: The most common reaction, where the acrylate group undergoes free radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and pentadecan-8-ol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: Conducted using aqueous acid or base solutions.
Addition Reactions: Typically involve reagents such as halogens, hydrogen halides, or organometallic compounds.
Major Products Formed
Polymers: Formed through polymerization, used in coatings, adhesives, and other applications.
Acrylic Acid and Pentadecan-8-ol: Formed through hydrolysis.
Scientific Research Applications
Pentadecan-8-YL acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Pentadecan-8-YL acrylate primarily involves its polymerization to form long-chain polymers. The acrylate group undergoes free radical polymerization, initiated by free radical initiators, leading to the formation of a polymer chain. The long alkyl chain of this compound imparts hydrophobic properties to the resulting polymer, making it suitable for applications requiring water resistance .
Comparison with Similar Compounds
Similar Compounds
Butyl Acrylate: A shorter-chain acrylate with similar polymerization properties but different physical properties due to the shorter alkyl chain.
2-Ethylhexyl Acrylate: Another acrylate with a branched alkyl chain, offering different mechanical properties in the resulting polymers.
Methyl Acrylate: A simple acrylate with a short alkyl chain, used in the production of various polymers.
Uniqueness
Pentadecan-8-YL acrylate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and flexibility to the resulting polymers. This makes it particularly suitable for applications requiring water resistance and durability .
Properties
Molecular Formula |
C18H34O2 |
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Molecular Weight |
282.5 g/mol |
IUPAC Name |
pentadecan-8-yl prop-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-4-7-9-11-13-15-17(20-18(19)6-3)16-14-12-10-8-5-2/h6,17H,3-5,7-16H2,1-2H3 |
InChI Key |
FWPFFOMRIQIFAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCCC)OC(=O)C=C |
Origin of Product |
United States |
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